An In-depth Technical Guide to the Structure and Bonding of 5-Cyanopyridine-2-carboxylic Acid
An In-depth Technical Guide to the Structure and Bonding of 5-Cyanopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of 5-Cyanopyridine-2-carboxylic acid (also known as 5-cyanopicolinic acid). The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.
Chemical Structure and Identification
5-Cyanopyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a cyano group at the 5-position and a carboxylic acid group at the 2-position.[1][2] This arrangement of functional groups imparts specific electronic and steric properties that are of interest in various chemical and biological applications.
Molecular Formula: C₇H₄N₂O₂[1]
Molecular Weight: 148.12 g/mol [1][2]
CAS Number: 53234-55-2[1]
Synonyms: 5-Cyanopicolinic acid, 5-Cyano-2-pyridinecarboxylic acid
Caption: 2D structure of 5-Cyanopyridine-2-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Cyanopyridine-2-carboxylic acid is presented in the table below.
| Property | Value | Reference |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 210-215 °C | |
| Boiling Point (Predicted) | 370.7 ± 27.0 °C | [1] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [1] |
| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [1] |
| pKa (Predicted) | 2.98 ± 0.10 | [3] |
Structure and Bonding
Crystallographic Data
As of the latest literature review, a definitive single-crystal X-ray diffraction study for 5-Cyanopyridine-2-carboxylic acid has not been publicly deposited. Therefore, precise experimental bond lengths and angles are not available. However, based on crystallographic data of closely related cyanopyridines and pyridine carboxylic acids, the following can be inferred:
-
Planarity: The pyridine ring is expected to be planar.
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Hydrogen Bonding: In the solid state, it is highly probable that the carboxylic acid groups form intermolecular hydrogen bonds, likely resulting in dimeric structures. This is a common feature for carboxylic acids.
-
Intermolecular Interactions: The cyano group can participate in dipole-dipole interactions and potentially weak C-H···N hydrogen bonds, influencing the crystal packing.
Spectroscopic Data
¹H NMR (Predicted):
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
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Pyridine Protons: Three aromatic protons will be present on the pyridine ring. The proton adjacent to the nitrogen and carboxylic acid (at position 6) is expected to be the most deshielded. The protons at positions 3 and 4 will show coupling to each other.
¹³C NMR (Predicted):
-
Carboxylic Carbon (-COOH): A signal is expected in the range of 165-185 ppm.[4]
-
Cyano Carbon (-CN): A signal is anticipated between 115-125 ppm.
-
Pyridine Carbons: Five distinct signals for the pyridine ring carbons are expected, with their chemical shifts influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups.
The IR spectrum of 5-Cyanopyridine-2-carboxylic acid is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C=O (Carboxylic Acid) | 1680-1750 | Strong, sharp |
| C≡N (Nitrile) | 2220-2260 | Medium, sharp |
| C-O (Carboxylic Acid) | 1210-1320 | Strong |
| Aromatic C=C and C=N | 1400-1600 | Multiple bands |
The mass spectrum of 5-Cyanopyridine-2-carboxylic acid is expected to show a molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). The pyridine ring itself is relatively stable, and fragmentation may also involve the loss of HCN from the cyano group.
Experimental Protocols
Synthesis of 5-Cyanopyridine-2-carboxylic Acid
A common synthetic route to 5-Cyanopyridine-2-carboxylic acid involves the oxidation of 2-cyano-5-methylpyridine. The following is a representative experimental protocol.
Caption: Workflow for the synthesis of 5-Cyanopyridine-2-carboxylic acid.
Materials and Reagents:
-
2-Cyano-5-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-cyano-5-methylpyridine (1.0 eq) in deionized water.
-
Add sodium hydroxide (1.1 eq) and stir until fully dissolved.
-
Heat the solution to a gentle reflux.
-
Slowly add a solution of potassium permanganate (approximately 3.0 eq) in deionized water to the refluxing mixture.
-
Continue to reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.
-
Carefully acidify the filtrate to a pH of 2-3 with the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.
Applications in Drug Development
5-Cyanopyridine-2-carboxylic acid and other picolinic acid derivatives have been investigated for their biological activity, notably as inhibitors of dopamine β-monooxygenase (DBM).[3][5]
Inhibition of Dopamine β-Monooxygenase (DBM)
DBM is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a key step in the biosynthesis of catecholamines.[6] The inhibitory activity of picolinic acids is thought to arise from the chelation of the copper ions in the enzyme's active site by the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group.[6][7] This interaction prevents the normal catalytic cycle of the enzyme.
Caption: Proposed mechanism of Dopamine β-monooxygenase inhibition.
This inhibitory action makes 5-Cyanopyridine-2-carboxylic acid and its derivatives interesting candidates for the development of drugs targeting conditions where modulation of norepinephrine levels is desired, such as in certain cardiovascular or neurological disorders.[6]
Conclusion
5-Cyanopyridine-2-carboxylic acid is a versatile molecule with a rich chemical and biological profile. While a complete experimental structural and spectroscopic characterization is not yet publicly available, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds. Its synthesis is achievable through established oxidation protocols, and its potential as a dopamine β-monooxygenase inhibitor highlights its relevance in drug discovery and development. Further research to fully elucidate its solid-state structure and to explore its therapeutic potential is warranted.
References
- 1. chembk.com [chembk.com]
- 2. 5-Cyanopyridine-2-carboxylic acid 97 53234-55-2 [sigmaaldrich.com]
- 3. 5-Cyanopyridine-2-carboxylic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enzyme-bound copper of dopamine beta-monooxygenase. Reaction with copper chelators, preparation of the apoprotein, and kinetics of the reconstitution by added copper - PubMed [pubmed.ncbi.nlm.nih.gov]


